molecular formula C16H10ClNO2S B2377037 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid CAS No. 338396-92-2

4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid

Cat. No.: B2377037
CAS No.: 338396-92-2
M. Wt: 315.77
InChI Key: YOECNFWZJQETQQ-UHFFFAOYSA-N
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Description

4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to further reactions to introduce the benzoic acid moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid to facilitate the formation of the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiazoles, sulfoxides, sulfones, and reduced derivatives of the original compound .

Scientific Research Applications

4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a benzoic acid moiety with the thiazole ring differentiates it from other thiazole derivatives .

Properties

IUPAC Name

4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2S/c17-13-4-2-1-3-12(13)14-9-21-15(18-14)10-5-7-11(8-6-10)16(19)20/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOECNFWZJQETQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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